2-(Bromomethyl)-6-methoxynaphthalene

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Researchers synthesizing NSAID analogs often face a synthetic bottleneck: the widely available 2-bromo-6-methoxynaphthalene requires metal-catalyzed cross-coupling for functionalization. 2-(Bromomethyl)-6-methoxynaphthalene solves this by providing a reactive benzylic bromide handle for direct, mild SN2 alkylation of amines, alcohols, thiols, or carbanions. - Install the 6-methoxynaphthalen-2-ylmethyl pharmacophore in a single step without transition-metal catalysts. - Bypass problematic byproducts (e.g., 5-methyl-6-bromo-2-methoxynaphthalene) common in the comparator's synthesis. - Enables rapid SAR library generation around the naproxen/nabumetone core scaffold. Supplied with full analytical documentation (HPLC, NMR) for immediate R&D deployment.

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
CAS No. 73022-40-9
Cat. No. B1277505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methoxynaphthalene
CAS73022-40-9
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)CBr
InChIInChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3
InChIKeyBDQUQKLPHTYIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-methoxynaphthalene: Technical Baseline


2-(Bromomethyl)-6-methoxynaphthalene (CAS 73022-40-9) is a 2,6-disubstituted naphthalene derivative with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol . It is characterized by a bromomethyl group (-CH2Br) at the 2-position and a methoxy group (-OCH3) at the 6-position of the naphthalene ring system . This compound is primarily utilized as a versatile synthetic intermediate in organic chemistry, where its benzylic bromide moiety enables efficient nucleophilic substitution reactions for the introduction of the 6-methoxynaphthalen-2-yl scaffold into target molecules [1]. Its structural core is of significant interest in medicinal chemistry as it constitutes the essential pharmacophore of several non-steroidal anti-inflammatory drugs (NSAIDs), including naproxen and nabumetone [1].

Workflow Nucleophilic substitution synthesis
Synthetic Role Benzylic bromide alkylating agent
Scaffold Context 6-Methoxynaphthalene pharmacophore research

2-(Bromomethyl)-6-methoxynaphthalene vs. 2-Bromo-6-methoxynaphthalene


Generic substitution between 2-(bromomethyl)-6-methoxynaphthalene and its close analog 2-bromo-6-methoxynaphthalene is not scientifically valid due to fundamental differences in reactivity and synthetic application. The target compound possesses a benzylic bromomethyl group (-CH2Br), making it a potent alkylating agent suitable for nucleophilic substitution (SN2) reactions to form new carbon-carbon or carbon-heteroatom bonds at a benzylic position . In contrast, 2-bromo-6-methoxynaphthalene features a bromine atom directly attached to the aromatic ring (C-Br bond), which is inert to standard SN2 conditions and instead requires transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Grignard reactions) for functionalization [1]. These divergent reaction pathways mean the two compounds enable completely different synthetic strategies and cannot be substituted for one another without redesigning the entire synthetic route, impacting cost, yield, and process efficiency.

Reactivity mechanism mismatch
Benzylic bromide (SN2) vs. aryl bromide (cross-coupling) may not support the same bond-forming strategy.
Purity grade context may differ
Commercial purity specifications for the target and its aryl bromide analog are not directly aligned, which may affect synthesis planning.
Route redesign may be required
Switching intermediates would likely alter the entire synthetic pathway, impacting process efficiency and cost evaluation.

2-(Bromomethyl)-6-methoxynaphthalene: Differentiation Evidence


Benzylic Bromide vs. Aryl Bromide Reactivity

2-(Bromomethyl)-6-methoxynaphthalene possesses a benzylic bromide (-CH2Br) functional group, which is highly susceptible to nucleophilic substitution (SN2) under standard laboratory conditions . This allows for direct alkylation of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) without the need for expensive transition-metal catalysts [1]. In contrast, its closest analog, 2-bromo-6-methoxynaphthalene, contains an aryl bromide, which is unreactive in SN2 reactions and necessitates palladium- or nickel-catalyzed cross-coupling reactions for further functionalization, adding complexity and cost .

Reactivity Mechanism
Class-level inference
Target: SN2 alkylation
Comparator: Cross-coupling
Supports simpler alkylation pathway review
Based on standard SN2 conditions
Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Synthetic Yield: 2-Bromo-6-methoxynaphthalene Baseline

While a specific yield for the synthesis of the target compound 2-(bromomethyl)-6-methoxynaphthalene was not found in the available literature, yields for its key comparator, 2-bromo-6-methoxynaphthalene, are well-documented and serve as a critical procurement benchmark. A patented process for the preparation of 2-bromo-6-methoxynaphthalene via methylation of 6-bromo-2-naphthol with dimethyl sulfate reports a yield of 88.4% [1]. Another patent reports an analysis showing 95% purity of the desired product with 2% of the starting material (6-bromo-2-naphthol) and 2% of an isomer (5-methyl-6-bromo-2-methoxynaphthalene) as byproducts . These figures provide a quantitative baseline for evaluating the efficiency of any alternative synthetic route using a different intermediate.

Synthesis Yield Benchmark
Cross-study comparable
Aryl bromide analog: 88.4% yield (reported)
Establishes a quantitative reference for route evaluation
Target compound yield data not reported
Process Chemistry Pharmaceutical Intermediates Yield Optimization

Purity Grade Comparison

A direct comparison of commercially available purity grades provides a critical procurement benchmark. The target compound, 2-(bromomethyl)-6-methoxynaphthalene (CAS 73022-40-9), is typically offered at a minimum purity specification of 95% by multiple established chemical suppliers . In comparison, its key analog 2-bromo-6-methoxynaphthalene (CAS 5111-65-9) is a well-characterized standard available at a higher certified purity of 97% from a major reference material supplier . This 2% difference in baseline purity specification is a quantifiable factor that must be considered during procurement, as it may directly impact downstream synthetic yields and the complexity of required purification steps.

Purity Grade Context
Supplier specification review
2% lower baseline purity spec
May influence synthesis optimization planning
Review supplier certificate of analysis
Quality Control Procurement Analytical Chemistry

Electrophile vs. Nucleophile Differentiation

The functional groups of the target compound and its analogs dictate their respective roles in multi-step syntheses. 2-(Bromomethyl)-6-methoxynaphthalene is a reactive electrophile, capable of accepting nucleophiles to form new bonds [1]. In contrast, a close structural analog, 6-methoxy-2-naphthylmagnesium bromide (CAS 38046-82-1), is a nucleophilic Grignard reagent prepared from 2-bromo-6-methoxynaphthalene [2]. This Grignard reagent is used to attack electrophiles (e.g., carbonyls) to build the carbon skeleton, a key step in one commercial route to naproxen [2]. This highlights a fundamental difference: the target compound is used to incorporate the 6-methoxynaphthyl group as an electrophilic building block, whereas its analog serves as a nucleophilic building block.

Synthetic Role
Class-level inference
Target: Electrophile
Comparator: Nucleophile (Grignard)
Enables complementary building-block strategies
Based on organometallic reactivity class
Organometallic Chemistry Carbon-Carbon Bond Formation API Synthesis

2-(Bromomethyl)-6-methoxynaphthalene Applications


Direct Alkylation for NSAID Analogs

The primary utility of 2-(bromomethyl)-6-methoxynaphthalene is as an alkylating agent to install the 6-methoxynaphthalen-2-ylmethyl moiety onto diverse nucleophilic scaffolds. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around the core NSAID pharmacophore found in naproxen and nabumetone [1]. Researchers can efficiently create libraries of novel compounds by reacting it with amines, alcohols, thiols, or carbanions under mild conditions, a strategy that complements metal-catalyzed routes using 2-bromo-6-methoxynaphthalene .

Fluorescent Probes and Materials Development

The naphthalene core is a well-known fluorophore. By using 2-(bromomethyl)-6-methoxynaphthalene as a reactive handle, the fluorescent 6-methoxy-2-naphthyl group can be readily attached to biomolecules, polymers, or other substrates for the creation of fluorescent probes, sensors, or advanced materials [1]. This application leverages the compound's efficient nucleophilic substitution chemistry, offering a straightforward method for functionalization compared to the harsher conditions required for organometallic alternatives .

Next-Generation NSAID Process Development

In process chemistry, this compound offers a distinct synthetic entry point to the 6-methoxynaphthyl scaffold. Its use may circumvent certain challenges associated with the comparator 2-bromo-6-methoxynaphthalene, such as the generation of byproducts like 5-methyl-6-bromo-2-methoxynaphthalene during synthesis [1]. While the comparator is a high-volume industrial intermediate with optimized yields of ~88% , the benzylic bromide provides an alternative route that could be favored for synthesizing new drug candidates where a specific, non-coupling based synthetic sequence is advantageous.

Application
Selection Property
Validation Focus
NSAID pharmacophore SAR studies
Benzylic alkylation reactivity
Nucleophile scope and coupling efficiency
Fluorescent probe design
Naphthalene fluorophore attachment
Photophysical property retention
Alternative route development
Catalyst-free process compatibility
Yield and purity relative to benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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